molecular formula C23H26F2O5 B117125 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 2326-26-3

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Cat. No. B117125
CAS RN: 2326-26-3
M. Wt: 420.4 g/mol
InChI Key: YXASFOVLXBFEEU-LKVAYOKUSA-N
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Description

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is a yellow solid . It is used in the preparation of anti-inflammatory and antiallergic agents . It is also a glucocorticoid .


Synthesis Analysis

The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate can be achieved from Anecortave Acetate .


Molecular Structure Analysis

The molecular formula of this compound is C23H26F2O5 . The molecular weight is 420.45 .


Chemical Reactions Analysis

This compound is used in monitoring and controlling of impurity levels in Difluoroprednisolone and its related formulations as per ICH formulated guidelines .


Physical And Chemical Properties Analysis

This compound has a melting point of 209-210 °C and a predicted boiling point of 551.8±50.0 °C . It has a predicted density of 1.32±0.1 g/cm3 . It is soluble in DMSO and Methanol . The pKa is predicted to be 12.81±0.70 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Topical Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory properties. A study by Toscano et al. (1977) focused on the synthesis and topical anti-inflammatory properties of various steroids, including 6alpha,9-difluoro compounds. They found that some compounds displayed high topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).
  • Characterization of Derivatives : Kraan et al. (1993) described the synthesis and characterization of various hydroxylated derivatives of corticosteroids, which could include derivatives related to 6alpha,9-difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate (Kraan et al., 1993).

Pharmacokinetics and Biotransformation

  • Biotransformation in Skin : Research by Täuber and Toda (1976) investigated the biotransformation of a similar compound, diflucortolone valerate, in the skin of rats and humans. They found that the ester is hydrolyzed in the skin to its active form and valeric acid, with slower degradation in human skin (Täuber & Toda, 1976).

Microbial Conversion

  • Conversion by Nocardioides simplex : Fokina et al. (2003) studied the microbial conversion of similar pregnadiene derivatives by Nocardioides simplex. They identified various metabolites and proposed conversion pathways, including dehydrogenation and deacetylation (Fokina et al., 2003).

Clinical Trials and Comparative Studies

  • Clinical Trials of Related Compounds : In a multicentre clinical trial, Reckers and Wendt (1976) studied a related compound, diflucortolone valerate, for its efficacy in treating various skin conditions. They found it to be highly effective, especially in eczematous diseases (Reckers & Wendt, 1976).

Future Directions

The future directions for this compound could involve further exploration of its anti-inflammatory and antiallergic properties . Additionally, its role in the preparation of other compounds and potential uses in pharmaceutical applications could be areas of future research.

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASFOVLXBFEEU-LKVAYOKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945953
Record name 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

CAS RN

2326-26-3
Record name (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2326-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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